molecular formula C19H13Cl2N3O2 B6087858 4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No. B6087858
M. Wt: 386.2 g/mol
InChI Key: ZVSVGYSYNPJONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in a wide range of applications. In

Mechanism of Action

The mechanism of action of 4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cells, bacteria, and fungi. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, it has been shown to have fluorescent properties, which make it useful for detecting various biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is its unique properties, which make it suitable for use in various applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline. One direction is to further explore its potential as a fluorescent probe for detecting various biomolecules. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline involves the reaction of 2-methyl-4-quinolinol with 2,3-dichlorobenzyl chloride and sodium azide. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at a suitable temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for detecting various biomolecules.

properties

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-11-9-13(12-5-2-3-7-15(12)22-11)19-23-17(26-24-19)10-25-16-8-4-6-14(20)18(16)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSVGYSYNPJONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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